molecular formula C21H22FN3O4S B5107312 2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione

2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione

Cat. No.: B5107312
M. Wt: 431.5 g/mol
InChI Key: FQMSOZJFLOBMII-UHFFFAOYSA-N
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Description

2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione is unique due to its combination of these three distinct structural motifs, which may confer unique biological and chemical properties not found in other compounds.

Properties

IUPAC Name

2-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4S/c1-15-14-30(28,29)25(20(15)26)17-6-4-5-16(13-17)21(27)24-11-9-23(10-12-24)19-8-3-2-7-18(19)22/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMSOZJFLOBMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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